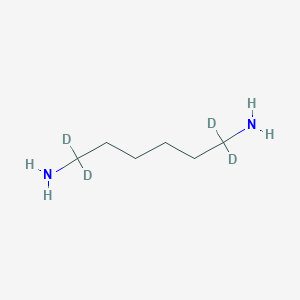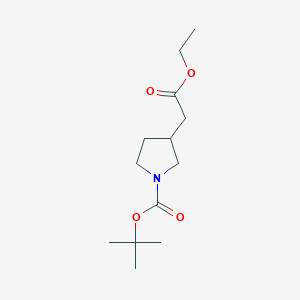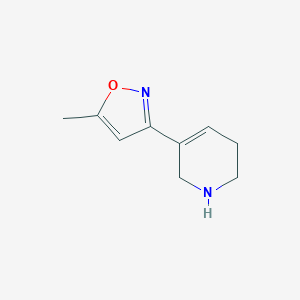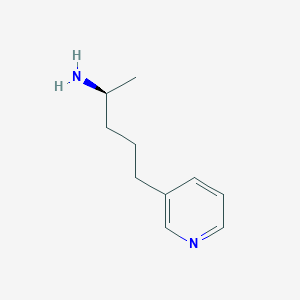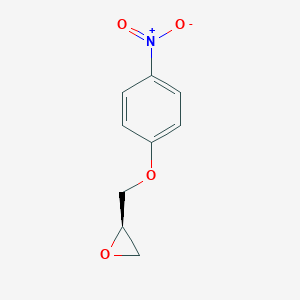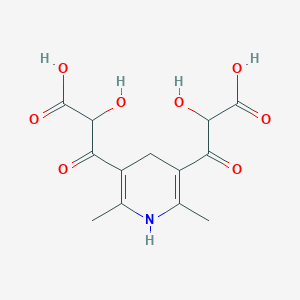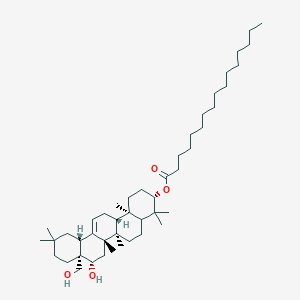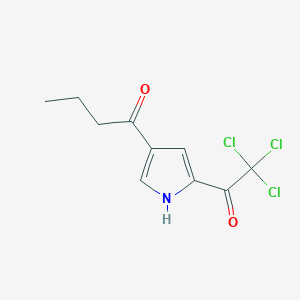
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one is a synthetic organic compound characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a butanone chain
Preparation Methods
The synthesis of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group can be introduced via a Friedel-Crafts acylation reaction, where trichloroacetyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butanone Chain: The final step involves the alkylation of the pyrrole ring with a butanone derivative, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trichloroacetyl group, leading to the formation of new derivatives.
Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms.
Medicine: The compound has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. The pyrrole ring and butanone chain contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-2-yl)butan-1-one: This compound has a similar structure but differs in the position of the trichloroacetyl group on the pyrrole ring.
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-4-yl)butan-1-one: Another isomer with the trichloroacetyl group attached at a different position on the pyrrole ring.
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)pentan-1-one: This compound has a longer alkyl chain, which may affect its chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKEVWDNCJQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377429 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111468-91-8 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


